1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a dibenzoazepine core linked to a benzothiazole moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the dibenzoazepine core.
Formation of the Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, which can be achieved through a thiol-ene reaction or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or dibenzoazepine moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure with a methoxy group instead of an ethoxy group.
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzoxazol-2-yl)sulfanyl]ethanone: Similar structure with a benzoxazole moiety instead of a benzothiazole moiety.
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to the specific combination of its dibenzoazepine core and benzothiazole moiety linked via a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22N2O2S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N2O2S2/c1-2-29-19-13-14-20-23(15-19)31-25(26-20)30-16-24(28)27-21-9-5-3-7-17(21)11-12-18-8-4-6-10-22(18)27/h3-10,13-15H,2,11-12,16H2,1H3 |
InChI Key |
LQAWOCJVAQJMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
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